molecular formula C23H25N3O3 B14989976 4-(4-ethylphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(4-ethylphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B14989976
M. Wt: 391.5 g/mol
InChI Key: GXJRMVKTTBBUKT-UHFFFAOYSA-N
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Description

4-(4-ETHYLPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-HYDROXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of pyrrolopyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ETHYLPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-HYDROXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. The starting materials are often commercially available aromatic compounds, which undergo various transformations such as alkylation, hydroxylation, and cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound might be studied for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Researchers could investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, the compound could be explored as a lead compound for drug development. Its structural features might be optimized to enhance its pharmacological properties and reduce potential side effects.

Industry

In the industrial sector, the compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-ETHYLPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-HYDROXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate its exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-METHYLPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-HYDROXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
  • 4-(4-ETHYLPHENYL)-3-(2-HYDROXY-5-ETHYLPHENYL)-5-(3-HYDROXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE

Uniqueness

The uniqueness of 4-(4-ETHYLPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-HYDROXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific substitution pattern on the pyrrolopyrazole core. This unique arrangement of functional groups can impart distinct chemical and biological properties, making it a compound of interest for further research and development.

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

4-(4-ethylphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C23H25N3O3/c1-3-15-6-8-16(9-7-15)22-19-20(17-13-14(2)5-10-18(17)28)24-25-21(19)23(29)26(22)11-4-12-27/h5-10,13,22,27-28H,3-4,11-12H2,1-2H3,(H,24,25)

InChI Key

GXJRMVKTTBBUKT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCO)NN=C3C4=C(C=CC(=C4)C)O

Origin of Product

United States

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